7-tert-butyl-2-hydrazinyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
7-(TERT-BUTYL)-2-HYDRAZINO-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with a unique structure that combines a benzothieno pyrimidine core with hydrazino and tert-butyl groups
Preparation Methods
The synthesis of 7-(TERT-BUTYL)-2-HYDRAZINO-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves multiple steps, typically starting with the preparation of the benzothieno pyrimidine core. This core can be synthesized through cyclocondensation reactions involving appropriate starting materials such as 2-aminothiophenol and 2-chloro-3-formylquinoline . The hydrazino group is introduced through subsequent reactions with hydrazine derivatives, and the tert-butyl group is added via alkylation reactions . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the benzothieno pyrimidine core can lead to the formation of dihydro derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(TERT-BUTYL)-2-HYDRAZINO-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(TERT-BUTYL)-2-HYDRAZINO-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function . The benzothieno pyrimidine core may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 7-(TERT-BUTYL)-2-HYDRAZINO-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE include other benzothieno pyrimidine derivatives and hydrazino-substituted compounds . These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The unique combination of the tert-butyl, hydrazino, and benzothieno pyrimidine moieties in this compound distinguishes it from other related molecules .
Properties
Molecular Formula |
C21H26N4OS |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
7-tert-butyl-2-hydrazinyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H26N4OS/c1-12-5-8-14(9-6-12)25-19(26)17-15-10-7-13(21(2,3)4)11-16(15)27-18(17)23-20(25)24-22/h5-6,8-9,13H,7,10-11,22H2,1-4H3,(H,23,24) |
InChI Key |
UPEWNPKHIGEDCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2NN)SC4=C3CCC(C4)C(C)(C)C |
Origin of Product |
United States |
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